Cas no 1515786-51-2 (2-(3-methylpyridin-2-yl)butanoic acid)

2-(3-methylpyridin-2-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylpyridin-2-yl)butanoic acid
- 1515786-51-2
- SCHEMBL895915
- EN300-1854931
-
- インチ: 1S/C10H13NO2/c1-3-8(10(12)13)9-7(2)5-4-6-11-9/h4-6,8H,3H2,1-2H3,(H,12,13)
- InChIKey: BJARIJHTVFMZTM-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1C(C)=CC=CN=1)CC)=O
計算された属性
- せいみつぶんしりょう: 179.094628657g/mol
- どういたいしつりょう: 179.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 50.2Ų
2-(3-methylpyridin-2-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1854931-0.25g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1854931-0.05g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1854931-5.0g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1854931-10.0g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1854931-0.1g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1854931-0.5g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 0.5g |
$739.0 | 2023-09-18 | ||
Enamine | EN300-1854931-5g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1854931-1.0g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1854931-2.5g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1854931-10g |
2-(3-methylpyridin-2-yl)butanoic acid |
1515786-51-2 | 10g |
$3315.0 | 2023-09-18 |
2-(3-methylpyridin-2-yl)butanoic acid 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
2-(3-methylpyridin-2-yl)butanoic acidに関する追加情報
2-(3-Methylpyridin-2-yl)Butanoic Acid: A Comprehensive Overview
2-(3-Methylpyridin-2-yl)butanoic acid, also known by its CAS number 1515786-51-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure combining a pyridine ring and a butanoic acid group, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its synthesis, properties, and biological activities, making it a subject of ongoing research.
The structure of 2-(3-methylpyridin-2-yl)butanoic acid is characterized by a pyridine ring substituted with a methyl group at the 3-position and a butanoic acid moiety attached at the 2-position. This arrangement imparts the molecule with unique electronic properties, which are crucial for its interactions in biological systems. The compound's ability to form hydrogen bonds due to the carboxylic acid group is particularly noteworthy, as it can influence its solubility and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(3-methylpyridin-2-yl)butanoic acid. Researchers have explored various methodologies, including coupling reactions and catalytic processes, to optimize its production. These methods not only enhance yield but also reduce the environmental footprint of the synthesis process, aligning with current trends toward sustainable chemistry.
The biological activity of 2-(3-methylpyridin-2-yl)butanoic acid has been a focal point of recent investigations. Studies suggest that this compound exhibits potential as a modulator of certain cellular pathways, particularly those involving G-protein coupled receptors (GPCRs). Its ability to interact with these receptors makes it a promising candidate for drug development targeting conditions such as inflammation and neurodegenerative diseases.
In addition to its pharmacological applications, 2-(3-methylpyridin-2-yl)butanoic acid has shown promise in material science. Its structural features make it suitable for use in the development of novel polymers and coatings with enhanced mechanical properties. Researchers are exploring its role in creating materials that are both durable and biocompatible, opening avenues for applications in biomedical devices.
The environmental impact of 2-(3-methylpyridin-2-yl)butanoic acid is another area of growing interest. Studies are underway to assess its biodegradability and potential toxicity to aquatic life. Understanding these aspects is crucial for ensuring that any industrial or medical applications of this compound are environmentally sustainable.
In conclusion, 2-(3-methylpyridin-2-yl)butanoic acid, with its CAS number 1515786-51-2, represents a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key molecule for future innovations in pharmacology and materials science.
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